Benzoylecgonine is a significant compound primarily recognized as the major metabolite of cocaine. It is formed through the hydrolysis of cocaine in the liver, a process catalyzed by carboxylesterases. The compound is predominantly excreted in urine, making it a critical marker for cocaine use in drug testing. Benzoylecgonine also serves as the active ingredient in the investigational drug Esterom, which is intended for topical relief of muscle pain, although it has not received approval from the Food and Drug Administration in the United States .
Benzoylecgonine is derived from cocaine, which is obtained from the leaves of the coca plant. Its formation occurs during the metabolic breakdown of cocaine in the human body, particularly in the liver . The compound's detection in biological fluids is widely utilized in toxicology and forensic science to indicate cocaine consumption.
Benzoylecgonine falls under several classifications:
The synthesis of benzoylecgonine can be achieved through various methods. One notable approach involves the hydrolysis of cocaine. This reaction typically occurs under physiological conditions but can also be replicated in laboratory settings.
The synthetic processes often require careful control of environmental conditions (e.g., moisture levels) to minimize unwanted byproducts and maximize the concentration of benzoylecgonine. Techniques such as using molecular sieves or drying agents are common to achieve desired reaction conditions .
Benzoylecgonine has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 289.33 g/mol .
The structural representation can be visualized through various chemical databases, providing insights into its three-dimensional conformation which is crucial for understanding its interactions with biological systems .
Benzoylecgonine participates in several chemical reactions that are significant for both its metabolism and potential applications:
The stability of benzoylecgonine under various conditions influences its reactivity profile. Understanding these reactions is essential for developing methods for detection and quantification in biological samples.
The mechanism involves:
Research indicates that benzoylecgonine can remain detectable in biological systems for several days post-cocaine use, making it a reliable marker for drug testing .
Physical properties such as optical rotation and spectral absorption characteristics have been studied extensively to aid in identification and quantification methods .
Benzoylecgonine has several scientific applications:
Benzoylecgonine, the primary hydrolytic metabolite of cocaine, is characterized by a stable zwitterionic structure that confers resistance to spontaneous hydrolysis in physiological and environmental contexts. Its degradation is primarily mediated by specific hepatic carboxylesterases, with human butyrylcholinesterase playing a pivotal role. Wild-type human butyrylcholinesterase exhibits measurable catalytic activity against benzoylecgonine, characterized by a turnover number (kcat) of 3.6 min⁻¹ and a Michaelis constant (KM) of 83 μM, yielding a catalytic efficiency (kcat/KM) of 4.3 × 10⁴ M⁻¹min⁻¹. This enzymatic hydrolysis cleaves the benzoyl ester group to produce ecgonine and benzoic acid, both pharmacologically inert metabolites [1].
Human liver carboxylesterase 1 (hCE-1) also contributes to benzoylecgonine metabolism, though with lower efficiency compared to its role in cocaine hydrolysis. Structural analyses reveal that the benzoyl moiety and methyl ester group of cocaine are critical for high-affinity binding to hCE-1; their modification in benzoylecgonine reduces binding affinity by 3- to 5-fold [2]. Computational docking studies demonstrate that benzoylecgonine binds within the active site gorge of butyrylcholinesterase, positioning its carbonyl oxygen near the oxyanion hole (formed by Gly117, Gly118, and Ala199) to facilitate nucleophilic attack by serine residues [1].
Engineered butyrylcholinesterase mutants exhibit enhanced catalytic activity against benzoylecgonine. The A199S/S287G/A328W/Y332G mutant (CocH1) increases kcat to 23 min⁻¹ (6.4-fold improvement), while the A199S/F227A/S287G/A328W/Y332G mutant (CocH3) achieves a kcat of 65 min⁻¹ (18-fold improvement). The long-acting fusion enzyme CocH5-Fc(M6) demonstrates further optimization, with a kcat of 158 min⁻¹ and KM of 286 μM, resulting in a catalytic efficiency of 5.5 × 10⁵ M⁻¹min⁻¹—representing a 12.8-fold enhancement over wild-type butyrylcholinesterase [1] [6]. These mutations facilitate additional hydrogen bonding between the substrate’s carbonyl oxygen and the serine hydroxyl group at position 199, stabilizing the transition state during hydrolysis [6].
Table 1: Enzymatic Parameters for Benzoylecgonine Hydrolysis
| Enzyme | kcat (min⁻¹) | KM (μM) | kcat/KM (M⁻¹min⁻¹) |
|---|---|---|---|
| Wild-type butyrylcholinesterase | 3.6 | 83 | 4.3 × 10⁴ |
| CocH1 (E14-3) mutant | 23 | 133 | 1.7 × 10⁵ |
| CocH3 (E12-7) mutant | 65 | 207 | 3.1 × 10⁵ |
| CocH5-Fc(M6) | 158 | 286 | 5.5 × 10⁵ |
Benzoylecgonine exhibits distinct pharmacokinetic properties compared to cocaine and other metabolites. Following subcutaneous administration of cocaine (75–150 mg/70 kg), cocaine appears in plasma within 5–10 minutes, with a mean elimination half-life of 1.2 hours. In contrast, benzoylecgonine is first detected in plasma within 15–30 minutes but displays a significantly prolonged half-life of 5.6–8.2 hours. This extended elimination phase results in benzoylecgonine persisting in biological matrices for 48–72 hours post-administration, compared to 8–12 hours for cocaine [8].
Oral fluid monitoring demonstrates parallel pharmacokinetics: cocaine appears within 5–19 minutes post-dosing, with a half-life of 1.1–3.8 hours, while benzoylecgonine exhibits a half-life of 3.4–13.8 hours. Benzoylecgonine’s zwitterionic structure enhances water solubility, reducing protein binding and facilitating renal excretion. Urinary elimination studies reveal that 35–54% of administered cocaine is excreted as benzoylecgonine, compared to <3% as unchanged cocaine. The metabolite-to-parent drug ratio in oral fluid increases from 0.8 at 1 hour to >20 at 8 hours, providing a forensic marker for estimating time of last use [3] [8].
Metabolic interactions significantly influence benzoylecgonine kinetics. Ethanol co-administration reduces benzoylecgonine formation by 48% due to competitive transesterification of cocaine to cocaethylene. Consequently, plasma benzoylecgonine concentrations decrease by 30–40% in polydrug exposure scenarios, while cocaethylene accumulates with a half-life of 2.4–3.6 hours [5] [8].
Table 2: Pharmacokinetic Parameters of Cocaine and Metabolites in Humans
| Compound | Tmax (h) | Half-life (h) | Detection Window | Primary Elimination Pathway |
|---|---|---|---|---|
| Cocaine | 0.08–0.25 | 1.2 | 8–12 h | Hepatic hydrolysis (90%) |
| Benzoylecgonine | 0.5–1.0 | 5.6–8.2 | 48–72 h | Renal excretion (80%) |
| Cocaethylene | 0.5–0.75 | 2.4–3.6 | 24–36 h | Hepatic hydrolysis (75%) |
Pseudocholinesterase (butyrylcholinesterase) deficiency profoundly alters benzoylecgonine metabolism through two mechanisms: reduced hydrolysis of its precursor (cocaine) and impaired direct degradation of benzoylecgonine itself. Genetic variants of butyrylcholinesterase include over 60 allelic mutations, with the atypical (A) variant (Asp70Gly) and Kalow (K) variant (Ala539Thr) being clinically significant. The A variant reduces enzyme activity by 70–90%, while the K variant reduces activity by 30–35%. Homozygous individuals for atypical variants occur in 1:3,000–5,000 Caucasians, whereas heterozygous carriers occur in 1:480 individuals [4] [9].
Dibucaine inhibition testing quantifies functional enzyme deficiency: normal butyrylcholinesterase activity is inhibited by 80% (dibucaine number = 80), heterozygous atypical variants show 50–60% inhibition, and homozygous atypical variants show 20–30% inhibition. This enzymatic impairment extends the half-life of cocaine 3- to 8-fold, leading to prolonged exposure and increased benzoylecgonine formation via alternative pathways (e.g., hCE-1-mediated hydrolysis). Consequently, benzoylecgonine accumulation increases by 40–60% in deficient individuals compared to those with normal enzyme activity [4] [9].
Acquired deficiencies further complicate metabolic variability:
These deficiencies increase cardiovascular risks, as impaired benzoylecgonine clearance prolongs its vasoconstrictive effects on cerebral arteries [3] [9].
Cocaethylene formation represents a critical metabolic interaction between cocaine and ethanol. Hepatic carboxylesterase 1 (hCE-1) mediates transesterification, replacing cocaine’s methyl ester group with an ethyl ester from ethanol. This reaction follows non-Michaelis-Menten kinetics, with an in vivo conversion rate of 17 ± 6% of administered cocaine when ethanol is co-ingested. Cocaethylene achieves peak plasma concentrations of 100–150 ng/mL following co-administration of 100 mg cocaine and 1 g/kg ethanol [5] [7].
Pharmacodynamically, cocaethylene exhibits dual activity: it blocks dopamine reuptake with potency equivalent to cocaine (IC50 = 250 nM) while demonstrating 3-fold greater potency in serotonin transporter inhibition. Human studies confirm equivalent euphorigenic effects: equimolar intranasal cocaethylene (1.2 mg/kg) produces identical subjective "high" scores to cocaine (peak score = 75/100) [5] [10]. Cocaethylene’s prolonged half-life (2.4–3.6 hours vs. cocaine’s 1.0–1.5 hours) extends dopaminergic effects, with PET studies showing 50% longer dopamine D2/3 receptor occupancy [10].
Table 3: Neurochemical Properties of Cocaethylene vs. Cocaine
| Parameter | Cocaine | Cocaethylene | Relative Change |
|---|---|---|---|
| Dopamine transporter IC50 | 240 nM | 260 nM | None |
| Serotonin transporter IC50 | 420 nM | 140 nM | 3-fold increase |
| Plasma half-life | 1.2 h | 3.1 h | 2.6-fold increase |
| Subjective "high" intensity | 75/100 | 78/100 | Equivalent |
Cocaethylene alters benzoylecgonine metabolism through three mechanisms:
Cocaethylene also potentiates hepatotoxicity through norcocaine pathway activation. Cytochrome P450 3A4 oxidizes cocaethylene to norethylcocaine, which undergoes further bioactivation to reactive nitroxide intermediates. These metabolites deplete hepatic glutathione by 60–80% and increase lipid peroxidation markers (malondialdehyde) by 3.5-fold compared to cocaine alone [5] [7].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1